molecular formula C23H25ClF3N3O4S B2564095 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(trifluoromethyl)benzamide hydrochloride CAS No. 1215798-14-3

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(trifluoromethyl)benzamide hydrochloride

Cat. No. B2564095
CAS RN: 1215798-14-3
M. Wt: 531.98
InChI Key: WNKJZMTZMRWKMQ-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(trifluoromethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C23H25ClF3N3O4S and its molecular weight is 531.98. The purity is usually 95%.
BenchChem offers high-quality N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(trifluoromethyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(trifluoromethyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

The synthesis and chemical characterization of compounds related to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(trifluoromethyl)benzamide hydrochloride have been extensively studied. These compounds are part of research efforts to create novel chemical entities with potential therapeutic applications. For instance, benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties, showing significant cyclooxygenase-2 (COX-2) inhibitory activity, analgesic, and anti-inflammatory effects (Abu‐Hashem et al., 2020). Similarly, research into the synthesis of fluoro-substituted sulphonamide benzothiazole compounds has demonstrated antimicrobial potential, highlighting the diverse biodynamic properties that can be achieved through chemical modification (Jagtap et al., 2010).

Pharmacological Potential

Studies on the pharmacological potential of benzothiazole and related derivatives reveal significant insights. For example, compounds like N-[2-(4-morpholinyl)ethyl]-4-(3-trifluoromethylphenyl)-2-thiazolecarboxamide hydrochloride have been tested for anti-anoxic activity, showcasing potent effects in animal models (Ohkubo et al., 1995). This indicates a potential for neurological protection or enhancement, which could be relevant in conditions of reduced oxygen supply to the brain.

Antimicrobial and Antifungal Applications

Further research has focused on the antimicrobial and antifungal applications of benzothiazole derivatives. Compounds synthesized from 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides have shown promising results in combating bacterial and fungal strains, thereby contributing valuable insights into the development of new antimicrobial agents (Talupur et al., 2021).

Anti-Corrosive Properties

Interestingly, benzothiazole derivatives have also been investigated for their anti-corrosive properties. Studies on their effectiveness in protecting steel against corrosion in acidic environments have provided useful data for industrial applications, demonstrating that these compounds can offer significant protection through both physical and chemical adsorption mechanisms (Hu et al., 2016).

properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-(trifluoromethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3N3O4S.ClH/c1-31-17-6-7-18(32-2)20-19(17)27-22(34-20)29(9-8-28-10-12-33-13-11-28)21(30)15-4-3-5-16(14-15)23(24,25)26;/h3-7,14H,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKJZMTZMRWKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC(=CC=C4)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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